molecular formula C23H27N3O4S B2355195 N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-46-2

N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2355195
CAS No.: 537679-46-2
M. Wt: 441.55
InChI Key: KJRNHFZVJFXHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative, which is a class of compounds that includes many biologically active molecules. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be oxyfunctionalized using enzymes or whole cells .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds derived from "N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide" has been a focus in the field of organic chemistry. Researchers have developed methods to synthesize and characterize these compounds, including their derivatives, using various spectroscopic and analytical techniques to understand their structural properties and reactivity patterns.

Biological Activities

  • Several studies have explored the potential biological activities of these compounds, including their antimicrobial properties. For instance, derivatives of tetrahydropyrimidine have been synthesized and evaluated for their antimicrobial activities against different bacterial and fungal strains. These studies aim to identify new therapeutic agents based on the tetrahydropyrimidine scaffold.

Material Science Applications

  • In addition to biological activities, some derivatives of "this compound" have been investigated for their potential applications in material science. For example, studies on the thermal and dielectric properties of certain tetrahydropyrimidine derivatives provide insights into their suitability for various industrial applications, including the development of new materials with specific thermal and electrical characteristics.

Chemical Reactions and Mechanisms

  • The chemical reactivity and mechanisms of reactions involving tetrahydropyrimidine derivatives are also a significant area of research. Understanding how these compounds participate in different chemical reactions helps in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields.

These insights demonstrate the diverse scientific research applications of "this compound" and its derivatives, ranging from organic synthesis and material science to the investigation of biological activities. Further research in these areas could lead to the discovery of new drugs, materials, and chemical processes.

For detailed study and references, please explore the following sources:

Mechanism of Action

While the specific mechanism of action for this compound is not available, some pyrimidine derivatives have been found to inhibit tubulin polymerization, disrupting the microtubule dynamics of tubulin in cells. This can lead to cell cycle arrest and apoptosis .

Future Directions

Research into pyrimidine derivatives is ongoing due to their potential biological activities. They are often studied for their potential as therapeutic agents, including as anticancer drugs .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-12-7-13(2)9-16(8-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRNHFZVJFXHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.